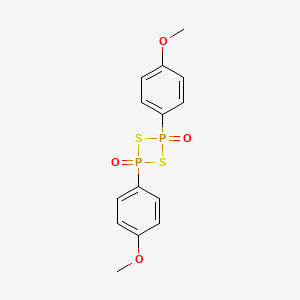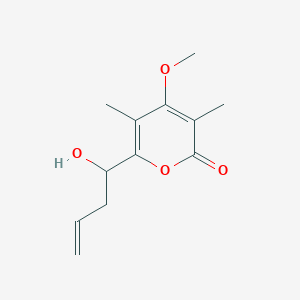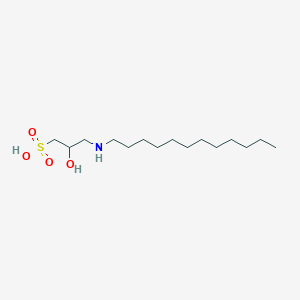![molecular formula C11H24NO2PS B14295328 O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate CAS No. 112919-76-3](/img/structure/B14295328.png)
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperidine ring, an ethyl group, a propyl group, and a methylphosphonothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonothioate derivatives with different functional groups.
Applications De Recherche Scientifique
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate include other organophosphorus compounds with piperidine rings, such as:
- Piperidine derivatives with different alkyl groups.
- Phosphonothioate compounds with varying substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
112919-76-3 |
|---|---|
Formule moléculaire |
C11H24NO2PS |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
methyl-(2-piperidin-1-ylethoxy)-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H24NO2PS/c1-3-10-13-15(2,16)14-11-9-12-7-5-4-6-8-12/h3-11H2,1-2H3 |
Clé InChI |
YZTIECTXUKOCCI-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=S)(C)OCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)







![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)



![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

